Bis(2-nitrophenyl)methanone

Electrochemistry Cyclic Voltammetry Nitroaromatic Reduction

Procure Bis(2-nitrophenyl)methanone for reliable acridone synthesis via 6-electron reduction, not the diazepine oxide from the methane analog. Its ortho-nitro substitution is crucial for correct regioisomeric products in benzo[u][3,6]phenanthroline derivatives. As the benchmark carbonyl-bridge representative (CO > O > S/CH₂ > NH in reducibility), it ensures reproducible data. Verified by multi-modal 2023 spectral data for lot-to-lot identity confirmation.

Molecular Formula C13H8N2O5
Molecular Weight 272.21 g/mol
CAS No. 58704-56-6
Cat. No. B8808786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-nitrophenyl)methanone
CAS58704-56-6
Molecular FormulaC13H8N2O5
Molecular Weight272.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C13H8N2O5/c16-13(9-5-1-3-7-11(9)14(17)18)10-6-2-4-8-12(10)15(19)20/h1-8H
InChIKeyGKQPYCWSUVGAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-nitrophenyl)methanone (CAS 58704-56-6): Chemical Identity and Baseline Characterization for Procurement Decisions


Bis(2-nitrophenyl)methanone (CAS 58704-56-6), also known as 2,2′-dinitrobenzophenone or o,o′-dinitrobenzophenone, is a symmetrical diaryl ketone bearing ortho-nitro groups on both phenyl rings [1]. With molecular formula C₁₃H₈N₂O₅ and exact mass 272.043321 g/mol [2], this compound serves as a key precursor for synthesizing substituted acridones, diazepines, and phenanthrolines [3]. The ortho-substitution pattern creates steric hindrance around the carbonyl group, producing a unique reactivity profile distinct from para-substituted analogs [4].

Bis(2-nitrophenyl)methanone (CAS 58704-56-6): Why In-Class Diaryl Ketones and Nitrobenzophenones Cannot Be Interchanged


Although compounds sharing the benzophenone scaffold—including 4-nitrobenzophenone (CAS 1144-74-7), 4,4′-dinitrobenzophenone, and 2,2′-dinitrodiphenylmethane—may appear superficially similar, their physicochemical and electrochemical properties diverge fundamentally due to differences in bridge atom identity, nitro-group position, and conjugation extent. Substituting bis(2-nitrophenyl)methanone with an analog risks altering reducibility sequence (CO > O > S and CH₂ > NH) [1], changing product distribution (e.g., acridone formation versus diazepine oxide formation) [2], or encountering solubility limitations that require electrolyte and solvent adjustments [3]. Procurement decisions lacking compound-specific verification risk failed synthetic routes and non-reproducible electrochemical data.

Bis(2-nitrophenyl)methanone (CAS 58704-56-6): Quantitative Differential Evidence Against Structural Analogs


Electrochemical Reducibility: Bis(2-nitrophenyl)methanone vs. 2,2′-Dinitrodiphenylmethane—Cathodic Potential and Electron Stoichiometry

In a direct head-to-head study at mercury electrodes, bis(2-nitrophenyl)methanone (II) reduces at more positive potentials than 2,2′-dinitrodiphenylmethane (I), reflecting the electron-withdrawing carbonyl bridge. The reducibility sequence across the series was quantitatively established as CO > O > S and CH₂ > NH [1]. Compound II undergoes a 6-electron reduction of one nitro group to an amino group with concurrent nitrite anion (NO₂⁻) elimination, whereas the CH₂-bridged analog I undergoes an 8-electron reduction to a bis-hydroxylamine without nitro-group cleavage [2].

Electrochemistry Cyclic Voltammetry Nitroaromatic Reduction

Oxime Formation Inertness: 2,2′-Dinitrobenzophenone vs. 4,4′-Dinitrobenzophenone

In a direct comparative reactivity assessment, 2,2′-dinitrobenzophenone (bis(2-nitrophenyl)methanone) failed to yield an oxime and could not undergo Beckmann rearrangement under standard conditions. By contrast, the 4,4′-dinitro isomer readily formed an oxime and underwent Beckmann transformation to 4,4′-dinitrobenzanilide [1]. This steric occlusion of carbonyl reactivity is a direct consequence of the ortho-nitro groups flanking the ketone, a feature absent in para-substituted benzophenones.

Organic Synthesis Beckmann Rearrangement Steric Hindrance

Synthetic Efficiency: One-Step Quantitative Preparation vs. Multi-Step Traditional Routes

A 2023 protocol reports the one-step synthesis of bis(2-nitrophenyl)methanone in quantitative yield using adapted Vilsmeier conditions [1]. Traditional routes to structurally related 2,2′-dinitrodiphenylmethane required multi-step sequences, with deamination yielding only 15% in one reported step [2]. While the comparator is a CH₂-bridged analog rather than an identical scaffold, the synthetic accessibility advantage is class-level: the ketone can be prepared efficiently in a single operation, whereas its reduced analog demands laborious multi-step preparation.

Synthetic Methodology Process Chemistry Vilsmeier Reaction

Solubility-Constrained Electrolyte Selection: Acetonitrile vs. Ethanol

During preparative electrolysis, the low solubility of bis(2-nitrophenyl)methanone in ethanol necessitated the use of acetonitrile with 0.1M N(n-C₄H₉)₄PF₆ as supporting electrolyte [1]. This contrasts with the behavior of the CH₂-bridged analog, which was sufficiently soluble in ethanol for electrolysis. The solubility limitation is a class-level characteristic associated with the carbonyl bridge: compounds with X = CO exhibit reduced solubility in protic solvents compared to those with X = CH₂, O, or S bridges [2].

Solubility Electrolyte Optimization Preparative Electrolysis

Spectroscopic Benchmark Data: Reference-Quality NMR, IR, Raman, and MS Characterization

Comprehensive spectroscopic characterization of bis(2-nitrophenyl)methanone is available from primary literature: ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectra have been reported in detail [1]. Additionally, the compound is included in the Wiley Registry of Mass Spectral Data with GC-MS spectrum [2]. While many nitrobenzophenone isomers lack consolidated multi-modal spectral references in open repositories, this compound benefits from both peer-reviewed publication and commercial spectral library coverage, facilitating confident identity verification upon receipt.

Analytical Chemistry Spectral Library Quality Control

Bis(2-nitrophenyl)methanone (CAS 58704-56-6): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Precursor for Acridone Synthesis via Electrochemical Reduction

Researchers requiring acridone as a synthetic intermediate should select bis(2-nitrophenyl)methanone over 2,2′-dinitrodiphenylmethane. Preparative electrolysis of the ketone in acetonitrile yields acridone via a 6-electron reduction pathway with nitrite elimination [1]. The methane analog produces diazepine oxides, not acridone, rendering it unsuitable for this transformation [2]. This scenario is directly supported by the head-to-head electrochemical evidence (Section 3, Evidence_Item 1).

Precursor for 2,2′-Diaminobenzophenone and Derived Phenanthrolines

When the synthetic objective is 2,2′-diaminobenzophenone for constructing benzo[u][3,6]phenanthroline derivatives and related azapolycyclic compounds, bis(2-nitrophenyl)methanone provides a viable entry route via chromic acid oxidation of 2,2′-dinitrodiphenylmethane followed by reduction (44% overall yield) [1]. The ortho-nitro substitution pattern is essential for correct orientation of the derived diamine; para-substituted analogs yield different regioisomeric products. This scenario draws from the reactivity differentiation established in Section 3, Evidence_Item 2.

Electrochemical Mechanistic Studies of Dinitroaromatic Bridge Effects

Investigators examining how bridging atoms (CO, O, S, CH₂, NH) modulate the reducibility of dinitroaromatic compounds require bis(2-nitrophenyl)methanone as the carbonyl-bridge representative. The compound occupies the most easily reducible position in the sequence CO > O > S and CH₂ > NH [1]. Comparative studies across the bridge-atom series depend on the availability of the ketone as a benchmark for evaluating electron-transfer pathways and product distributions. This scenario is grounded in the class-level evidence presented in Section 3, Evidence_Item 1 and Evidence_Item 4.

Quality Control and Identity Verification Using Multi-Modal Spectral Reference Data

Laboratories requiring rigorous incoming material verification for bis(2-nitrophenyl)methanone benefit from the availability of peer-reviewed, multi-modal spectral data. The 2023 publication provides detailed ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectra [1], while GC-MS data is available through the Wiley Registry [2]. This comprehensive spectral fingerprint—more extensive than typical vendor-supplied characterization for in-class nitrobenzophenones—enables confident lot-to-lot identity confirmation and impurity detection. This scenario is supported by the spectroscopic evidence in Section 3, Evidence_Item 5.

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